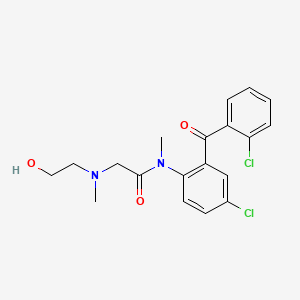
Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((2-hydroxyethyl)methylamino)-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((2-hydroxyethyl)methylamino)-N-methyl- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes chlorinated benzoyl and hydroxyethyl groups, which may contribute to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((2-hydroxyethyl)methylamino)-N-methyl- typically involves multiple steps, including the chlorination of benzoyl compounds, amide formation, and the introduction of hydroxyethyl and methylamino groups. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((2-hydroxyethyl)methylamino)-N-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of hydroxyethyl groups to carbonyl compounds using oxidizing agents.
Reduction: Reduction reactions could target the chlorinated benzoyl groups, potentially leading to dechlorination.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while substitution reactions could produce derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis, this compound can be used to develop new materials or pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in biochemical studies or drug development.
Medicine: Potential therapeutic applications could include its use as an active pharmaceutical ingredient or as a lead compound in drug discovery.
Industry: Industrial applications may involve its use in the production of specialty chemicals or as a component in advanced materials.
Mécanisme D'action
The mechanism of action of Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((2-hydroxyethyl)methylamino)-N-methyl- involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((2-hydroxyethyl)methylamino)-N-methyl- include other chlorinated benzoyl derivatives and amides with hydroxyethyl and methylamino groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical properties and reactivity compared to other similar compounds. This can make it particularly valuable in certain applications where these properties are advantageous.
Propriétés
Numéro CAS |
75615-91-7 |
|---|---|
Formule moléculaire |
C19H20Cl2N2O3 |
Poids moléculaire |
395.3 g/mol |
Nom IUPAC |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-[2-hydroxyethyl(methyl)amino]-N-methylacetamide |
InChI |
InChI=1S/C19H20Cl2N2O3/c1-22(9-10-24)12-18(25)23(2)17-8-7-13(20)11-15(17)19(26)14-5-3-4-6-16(14)21/h3-8,11,24H,9-10,12H2,1-2H3 |
Clé InChI |
NIJWVPVZQOUDNJ-UHFFFAOYSA-N |
SMILES canonique |
CN(CCO)CC(=O)N(C)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(E)-(2,6-Dimethyl-4-nitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14437394.png)
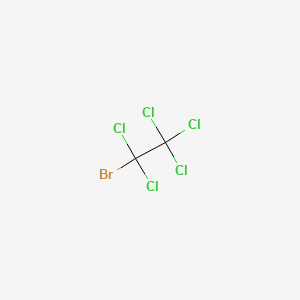

![1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene](/img/structure/B14437403.png)

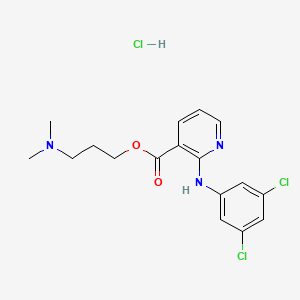
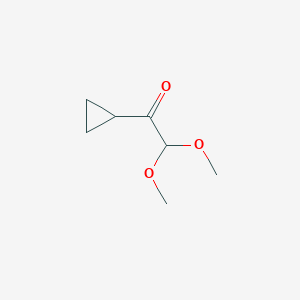
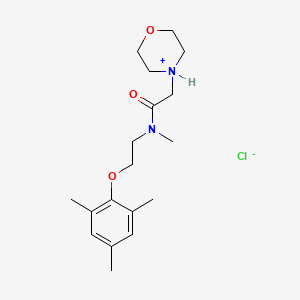
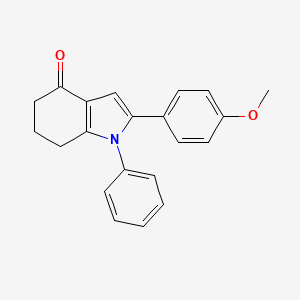
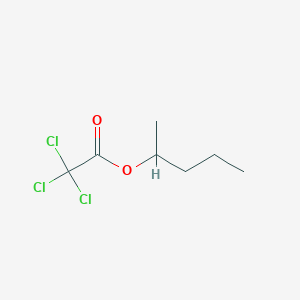
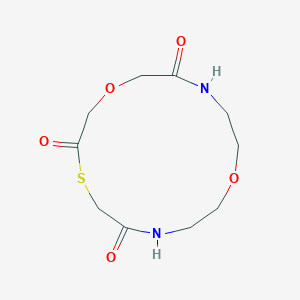
![N'-(3-methylsulfonyl-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)ethane-1,2-diamine;2,4,6-trinitrophenol](/img/structure/B14437473.png)
